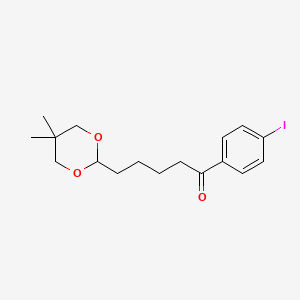

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone

描述

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-iodovalerophenone (CAS: 898785-60-9) is a halogenated aromatic ketone featuring a valerophenone backbone (pentanone chain) substituted with a 5,5-dimethyl-1,3-dioxane ring at the 5-position and an iodine atom at the 4'-position of the phenyl group. Its molecular formula is C₁₇H₂₃IO₃, with a molecular weight of 402.27 g/mol . The compound is structurally characterized by:

- A 1,3-dioxane ring with two methyl groups at the 5-position, enhancing steric bulk and influencing solubility.

- A ketone functional group, enabling participation in condensation or nucleophilic addition reactions.

属性

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUCJKUAIWWONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645908 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-64-3 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone typically involves the formation of the dioxane ring followed by the introduction of the iodinated valerophenone group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with an appropriate iodinated precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

化学反应分析

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols.

科学研究应用

Medicinal Chemistry

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone has shown potential as a precursor for developing pharmaceuticals. Its structure allows for modifications that can lead to novel drug candidates with improved efficacy and reduced side effects.

Case Studies :

- Anticancer Activity : Research indicates that derivatives of iodovalerophenones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific pathways.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various coupling reactions:

- Cross-Coupling Reactions : Utilized in the formation of carbon-carbon bonds which are crucial for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using boronic acids |

| Stille Coupling | Coupling of organotin reagents with halides |

| Negishi Coupling | Involves organozinc reagents for carbon coupling |

Materials Science

The compound's ability to form stable complexes makes it useful in materials science, particularly in the development of:

- Polymeric Materials : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

作用机制

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone involves its interaction with molecular targets through its functional groups. The iodine atom, in particular, can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The dioxane ring provides structural stability and can affect the compound’s overall conformation and reactivity.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in Valerophenone Derivatives

The following table compares 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-iodovalerophenone with analogues differing in aryl substituents, dioxane modifications, and chain lengths:

Structural and Functional Differences

Halogen Substituents

- Iodo vs. In contrast, fluorine and chlorine substituents (e.g., 2',4'-difluoro or 2',5'-dichloro derivatives) increase electronegativity and metabolic stability but reduce steric bulk .

- Trifluoromethyl Group : The 3'-trifluoromethyl analogue (C₁₉H₂₄F₃O₃) exhibits strong electron-withdrawing effects, which can alter electronic distribution and reactivity compared to the iodo derivative .

Dioxane Ring Modifications

- Methyl Groups : The 5,5-dimethyl substitution on the dioxane ring is conserved across most analogues, contributing to conformational rigidity and lipophilicity . This structural feature may improve membrane permeability in drug candidates .

Backbone Variations

- Valerophenone vs. Butyrophenone: Compounds like 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-phenylbutyrophenone feature a shorter carbon chain (butyrophenone), reducing flexibility and altering pharmacokinetic profiles .

生物活性

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C20H30O3

- Molar Mass : 318.45 g/mol

- CAS Number : 898785-64-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxic effects against different cancer cell lines and its potential as an antileishmanial agent.

Cytotoxicity Studies

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against tumor cell lines. For instance:

- IC50 Values : The compound shows IC50 values in the low micromolar range against several cancer cell lines, indicating its potential as an anti-cancer agent. For example, a related compound was reported to have an IC50 of approximately 3.4 µM against Leishmania donovani promastigotes and 7.5 µM for endoperoxides .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Various Tumor Lines | Low Micromolar |

| Related Compound | Leishmania donovani | 3.4 |

| Endoperoxide | Leishmania donovani | 7.5 |

The mechanism of action for compounds like this compound typically involves the modulation of cellular pathways that lead to apoptosis in cancer cells. Studies suggest that these compounds may interfere with mRNA splicing and affect the cell cycle progression by inducing G1 and G2/M phase arrest .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antileishmanial Activity : A study evaluated the efficacy of tetrahydropyrans against Leishmania donovani, revealing promising results with low IC50 values indicating effective growth inhibition .

- Cytotoxic Effects on Tumor Cell Lines : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity across various tumor cell lines with IC50 values generally below 10 µM .

常见问题

Q. What are the optimized synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via transition metal-free ethynylation using a solid-state mechanochemical approach. For example, grinding acetal derivatives (e.g., 5,5-dimethyl-1,3-dioxane-containing precursors) with acylbromoacetylenes in the presence of alumina (10-fold by weight) for 5 minutes, followed by room-temperature reaction for 6 hours, has been reported . Purification involves column chromatography with gradients of n-hexane/diethyl ether (3:1 to 1:3). Key factors affecting yield include:

- Reagent stoichiometry : Equimolar ratios of acetal and acylbromoacetylene.

- Alumina activation : Surface area and acidity of alumina influence reaction efficiency.

- Workup : Gradient elution minimizes byproduct contamination.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer : 1H-NMR and 13C-NMR are critical for verifying the dioxane ring and iodophenyl moieties. For example:

- 1H-NMR (CDCl3): Peaks at δ 5.46 ppm (s, 1H, dioxane ring), δ 7.68–8.22 ppm (aromatic protons from iodophenyl), and δ 3.67–3.79 ppm (dioxane methylene protons) .

- 13C-NMR : Signals at δ 100.1 ppm (dioxane acetal carbon) and δ 145.1 ppm (C-I coupling in the iodophenyl group) .

IR spectroscopy can confirm carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ketones) and C-I bonds (500–600 cm⁻¹).

Advanced Research Questions

Q. What are the reactivity patterns of the iodine substituent in this compound, and how can it be leveraged for further functionalization?

- Methodological Answer : The iodine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura). For instance:

- Substitution : Reaction with morpholine in DMF at 80°C replaces iodine with a morpholino group, monitored by TLC .

- Cross-coupling : Palladium-catalyzed coupling with boronic acids (e.g., arylboronic acids) under Miyaura conditions (Pd(PPh3)4, Na2CO3, 80°C) introduces diverse aryl groups .

Caution : Steric hindrance from the dioxane ring may slow reactivity; microwave-assisted synthesis can accelerate these reactions.

Q. How can researchers address contradictions in stability data for dioxane-containing compounds under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation assays : Monitor hydrolytic cleavage of the dioxane ring via HPLC at pH 2–10 (e.g., 37°C, 24 hours).

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., 150–200°C for dioxane derivatives) .

- Controlled storage trials : Compare stability in inert (argon) vs. humid environments.

Note : Extrapolate data from structurally similar compounds (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) if direct data is lacking .

Q. What strategies enable regioselective modifications of the valerophenone backbone without disrupting the dioxane ring?

- Methodological Answer :

- Protecting group strategies : Use silyl ethers (e.g., TBSCl) to temporarily protect hydroxyl groups during ketone reductions or alkylations.

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate positions adjacent to the carbonyl, enabling selective functionalization .

- Microwave-assisted reactions : Enhance selectivity in SNAr reactions by reducing side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。